molecular formula C12H18N2O2 B1353190 4-(2-吗啉乙氧基)苯胺 CAS No. 52481-41-1

4-(2-吗啉乙氧基)苯胺

货号 B1353190
CAS 编号: 52481-41-1
分子量: 222.28 g/mol
InChI 键: ZHFFNLQQANCJEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Morpholinoethoxy)aniline is a chemical compound with the CAS Number: 52481-41-1 and Molecular Weight: 222.29 . It is also known as 4-[2-(4-morpholinyl)ethoxy]phenylamine .


Molecular Structure Analysis

The molecular formula of 4-(2-Morpholinoethoxy)aniline is C12H18N2O2 . The InChI Code is 1S/C12H18N2O2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2 .


Physical And Chemical Properties Analysis

4-(2-Morpholinoethoxy)aniline is a solid at room temperature . It has a melting point of 69.0 to 73.0 °C .

科学研究应用

1. Src 激酶活性的抑制剂

  • 喹啉腈的优化:Boschelli 等人 (2001) 的一项研究讨论了将喹啉腈优化为 Src 激酶活性的有效抑制剂。这项研究涉及修饰苯胺基团,从而增加对 Src 激酶活性和 Src 介导的细胞增殖的抑制 (Boschelli 等人,2001).

2. 荧光猝灭研究

  • LD-425 的荧光猝灭:Deepa 等人 (2012) 研究了芳香胺(包括吗啉衍生物)在溶剂混合物中对 LD-425 的荧光猝灭。该研究提供了对猝灭机制和溶剂极性的影响的见解 (Deepa 等人,2012).

3. 抗菌活性

  • 苯胺衍生物的设计和合成:Subhash 和 Bhaskar 在 2020 年的一项研究重点关注了带有吗啉基团的苯胺衍生物的设计和合成。对这些化合物针对各种微生物的抗菌活性进行了评估,其中一些显示出显着的活性 (Subhash 和 Bhaskar,2020).

4. 有机化合物的合成

  • 喹啉的合成:Cho 等人 (1999) 描述了一种从苯胺合成 2-乙基-3-甲基喹啉的方法,为有机合成领域做出了贡献 (Cho 等人,1999).
  • 利伐沙班中间体的合成:罗玲燕等人 (2011) 报道了 4-(4-氨基苯基)-3-吗啉酮的合成,这是生产抗凝剂利伐沙班的关键中间体,展示了其在制药生产中的相关性 (罗玲燕等人,2011).

5. 癌症研究和治疗

  • 抗增殖和凋亡作用:Malebari 等人的一项研究 (2021) 探索了一系列含有吗啉和苯胺的新型化合物的抗增殖和凋亡作用,评估了它们作为激素受体阳性乳腺癌治疗药物的潜力 (Malebari 等人,2021).

6. 聚合物科学

  • 导电聚合物:Gospodinova 和 Terlemezyan (1998) 讨论了聚苯胺(一种导电聚合物)及其在替代能源、光学信息存储和非线性光学等各个领域的潜在应用。这强调了苯胺衍生物在先进材料开发中的作用 (Gospodinova 和 Terlemezyan,1998).

7. 光化学激活细胞生理学

  • 叔胺的激活:Asad 等人 (2017) 研究了与光可去除保护基团相连的叔胺的光化学激活,展示了其在研究细胞生理学和基因编辑技术中的应用 (Asad 等人,2017).

8. 电致变色材料

  • 新型电致变色材料:李等人 (2017) 关于使用硝基三苯胺和噻吩衍生物合成新型电致变色材料的研究突出了苯胺衍生物在开发用于电致变色应用的材料中的潜力 (李等人,2017).

安全和危害

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

属性

IUPAC Name

4-(2-morpholin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFFNLQQANCJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424482
Record name 4-[2-(Morpholin-4-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Morpholinoethoxy)aniline

CAS RN

52481-41-1
Record name 4-[2-(Morpholin-4-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Morpholinoethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-(2-Chloro-ethyl)-morpholine hydrochloride (4.2 g, 22 mmol, 1.2 equiv) is added in one portion to a mixture of 4-aminophenol (2 g, 18.3 mmol) and finely powdered sodium hydroxide (1.87 g, 45.8 mmol, 2.5 equiv) in DMF (32 mL), under an argon atmosphere. The reaction mixture is stirred for 23.5 h at RT. The resulting dark suspension is filtered. The filtrate is diluted with DCM (200 ml) and washed with brine (2×60 mL). The organic phase is dried (sodium sulfate), filtered and concentrated. Purification of the residue by silica gel column chromatography (DCM/EtOH, 95:5→7:3) provides the title compound as a yellow-brown solid: API-MS: 223.2 [MH]+; TLC: Rf=0.31 (DCM/EtOH, 9:1).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-[2-(4-nitro-phenoxy)-ethyl]-morpholine (3.2 g, 13 mmol) and 5% Pd—C (0.3 g) in ethyl acetate (70 mL) was hydrogenated under 50 psi hydrogen for 20 hours. The mixture was filtered through Celite, and the filtrate was evaporated in vacuo, providing 2.0 g, in 72% yield; 1H NMR (CDCl3) δ 2.57 (t, J=4.6 Hz, 4H), 2.77 (t, J=5.8 Hz, 2H), 3.74 (t, J=4.6 Hz, 4H), 4.04 (t, J=5.8 Hz, 2H), 6.63 (d, J=8.8 Hz, 2H), 6.75 (d, J=8.8 Hz, 2H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

8.1 g (32 mMol) of 4-[2-(4-Nitro-phenoxy)-ethyl]-morpholine is dissolved in 100 mL of ethanol and subjected to catalytic hydration at rt using 681 mg of Pd/C. After filtration trough HYFLO and removal of the solvent under reduced pressure, the crude product is purified by bulb-to-bulb distillation (0.13 mbar: 200° C.) to obtain 4-(2-morpholin-4-yl-ethoxy)-phenylamine. Title compound: ES-MS: 223 [M+H]+; single peak at tR=3 min (System 2).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
681 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Into a Round bottom flask, [A] 4-[2-(4-Nitro-phenoxy)-ethyl]-morpholine (3.70 g, 0.0147 mol), 10% Pd/C (10:90, Palladium:carbon black, 1.6 g, 0.0015 mol), and Ethanol (100 mL, 2 mol) were added. The mixture was evacuated under house vacuum and charged with a hydrogen balloon (3×). The reaction was stirred at room temperature under an atmosphere of Hydrogen via a balloon. The solid was filtered. The solvent was removed under vacuum to give 4-(2-Morpholin-4-yl-ethoxy)-phenylamine a white solid (3.00 g, 92%). NMR 1H (DSMO-d6)-6.63 (dd, 1H, J=1.92, 4.76 Hz), 6.49 (dd, 2H, J=1.97, 4.72 Hz), 4.52 (bs, 2H), 3.91 (t, 2H, J=5.84 Hz), 3.56 (t, 4H, J=4.60 Hz), 2.60 (t, 2H, J=4.580 Hz), 2.47 (t, 4H, J=4.48 Hz)
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Morpholinoethoxy)aniline
Reactant of Route 2
4-(2-Morpholinoethoxy)aniline
Reactant of Route 3
Reactant of Route 3
4-(2-Morpholinoethoxy)aniline
Reactant of Route 4
Reactant of Route 4
4-(2-Morpholinoethoxy)aniline
Reactant of Route 5
Reactant of Route 5
4-(2-Morpholinoethoxy)aniline
Reactant of Route 6
Reactant of Route 6
4-(2-Morpholinoethoxy)aniline

Citations

For This Compound
7
Citations
Y Xiong, BR Teegarden, JSK Choi… - Journal of medicinal …, 2010 - ACS Publications
Serotonin, which is stored in platelets and is released during thrombosis, activates platelets via the 5-HT 2A receptor. 5-HT 2A receptor inverse agonists thus represent a potential new …
Number of citations: 16 pubs.acs.org
L Zhang, L Hou, W Sun, Z Yu, J Wang… - Drug Development …, 2016 - Wiley Online Library
Preclinical Research Epidermal growth factor receptor (EGFR), a validated target for anticancer drugs, plays a critical role in tumorigenesis and tumor development. A series of p‐O‐…
Number of citations: 6 onlinelibrary.wiley.com
MW Martin, J Newcomb, JJ Nunes… - Journal of medicinal …, 2006 - ACS Publications
The lymphocyte-specific kinase (Lck) is a cytoplasmic tyrosine kinase of the Src family expressed in T cells and NK cells. Genetic evidence in both mice and humans demonstrates that …
Number of citations: 68 pubs.acs.org
M Tercel, SP McManaway, HDS Liyanage… - …, 2014 - Wiley Online Library
Herein we report the synthesis of three DNA‐alkylating amino analogues of the duocarmycins that carry an alkyne functional group suitable for copper‐catalysed click chemistry. The …
Y Li, T Ye, L Xu, Y Dong, Y Luo, C Wang, Y Han… - European Journal of …, 2019 - Elsevier
Hybridization strategy is an effective strategy to obtain multi-target inhibitors in drug design. In this study, we assembled the pharmacophores of momelotinib and tandutinib to get a …
Number of citations: 16 www.sciencedirect.com
HH Lee, BD Dickson, RJ Stevenson, S Yang, M Tercel - Tetrahedron, 2019 - Elsevier
An optimised synthesis of a hypoxia-activated anticancer prodrug related to the duocarmycin family of natural products is described. The improved 10-step synthesis increases the …
Number of citations: 4 www.sciencedirect.com
BY Kim, C Oh, D Jeon, I Jun, HK Lee… - Journal of Medicinal …, 2022 - ACS Publications
Dry eye disease (DED) is one of the most prevalent ocular diseases but has limited treatment options. Cystic fibrosis transmembrane conductance regulator (CFTR), a major chloride …
Number of citations: 3 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。